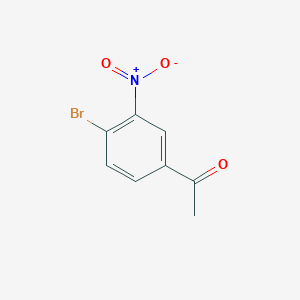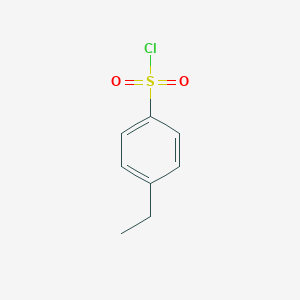
3,3-dimethylcyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethylcyclobutene is an organic compound with the molecular formula C₆H₁₀ and a molecular weight of 82.1436 g/mol . It is a derivative of cyclobutene, characterized by the presence of two methyl groups attached to the third carbon atom of the cyclobutene ring . This compound is of interest due to its unique structural features and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-dimethylcyclobutene can be synthesized through various methods. One common approach involves the electrocyclic ring closure of 1,3-butadiene derivatives under thermal conditions . This reaction is stereospecific and can be influenced by the presence of substituents on the butadiene precursor . Another method involves the Hofmann elimination reaction, where cyclobutene is formed as a product .
Industrial Production Methods
Industrial production of cyclobutene, 3,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethylcyclobutene undergoes various chemical reactions, including:
Electrocyclic Reactions: These reactions involve the ring-opening and ring-closing of the cyclobutene ring under thermal or photochemical conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclobutanones or reduction to yield cyclobutanes.
Substitution Reactions: Substitution reactions can occur at the methyl groups or the cyclobutene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutene, 3,3-dimethyl- include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of cyclobutene, 3,3-dimethyl- include cyclobutanones, cyclobutanes, and various substituted cyclobutene derivatives . The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
3,3-dimethylcyclobutene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclobutene, 3,3-dimethyl- in its reactions involves the interaction of its molecular orbitals with those of the reagents. For example, in electrocyclic reactions, the highest-occupied molecular orbital (HOMO) of the compound plays a crucial role in determining the stereochemistry of the reaction . The presence of methyl groups on the cyclobutene ring can influence the reactivity and stability of the compound by affecting the electronic distribution and steric hindrance .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclobutene, 3,3-dimethyl- include other cyclobutene derivatives such as cyclobutene, 3,3-dimethyl-1,2-dione and cyclobutene, 3,3-dimethyl-1,2-diol . These compounds share the cyclobutene core structure but differ in the nature and position of substituents.
Uniqueness
3,3-dimethylcyclobutene is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical properties and reactivity. This structural feature makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactions .
Properties
IUPAC Name |
3,3-dimethylcyclobutene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUNIANKFULIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338387 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16327-38-1 |
Source


|
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B97457.png)







![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
